molecular formula C12H14N2O B1490717 (1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1394051-23-0

(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1490717
CAS RN: 1394051-23-0
M. Wt: 202.25 g/mol
InChI Key: QVEMHCYFAUDBND-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C12H14N2O. It has a molecular weight of 202.25 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound’s molecular weight is 202.25, and its molecular formula is C12H14N2O . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Store-Operated Calcium Entry (SOCE) Inhibitors

Compounds structurally related to "(1R)-1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-ol" have been identified as potential inhibitors of Store-Operated Calcium Entry (SOCE), critical for endoplasmic reticulum (ER) Ca2+ release. This application is significant for understanding cellular calcium signaling pathways and has implications in developing therapies for diseases related to calcium dysregulation (Dago et al., 2018).

Antimicrobial Activity

Derivatives of the core structure have shown significant antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungal strains. This underscores their potential as leads for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Desai, Pandya, & Vaja, 2017).

Molecular Structure and Interaction Studies

Research involving related pyrazoline compounds has focused on their structural characterization, including crystal structure analysis and Hirshfeld surface analysis. These studies provide valuable insights into the molecular interactions and stability of these compounds, informing their potential applications in material science and molecular engineering (Delgado et al., 2020).

Anti-Prostate Cancer Drugs

Certain pyrazolyl derivatives have been evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), demonstrating significant in vitro and in vivo activity. This research contributes to the development of novel anti-prostate cancer drugs, highlighting the therapeutic potential of these compounds (Nakao et al., 2014).

Ligand Design for Metallomacrocyclic Complexes

Studies on the synthesis of new hybrid pyrazole ligands and their application in forming metallomacrocyclic palladium(II) complexes illustrate the utility of these compounds in coordination chemistry. This research has implications for the design of metal-organic frameworks (MOFs) and catalysts (Guerrero et al., 2008).

Safety and Hazards

The safety and hazards associated with “(1R)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol” are not detailed in the available resources . It’s important to handle all chemical compounds with care and use appropriate safety measures.

Future Directions

The future directions for research involving “(1R)-1-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-ol” are not specified in the available resources. Given that this compound is used for research purposes , it’s likely that it will continue to be studied in various scientific contexts.

properties

IUPAC Name

(1R)-1-(1-benzylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMHCYFAUDBND-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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